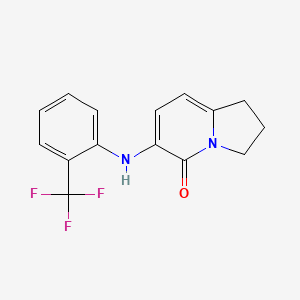

6-(2-Trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one

Description

6-(2-Trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one is a synthetic indolizinone derivative characterized by a trifluoromethylphenylamino substituent at the 6-position of the indolizinone core. The trifluoromethyl group is known to enhance lipophilicity, metabolic stability, and binding affinity in medicinal chemistry, suggesting this compound may exhibit optimized pharmacokinetic profiles compared to non-fluorinated analogs .

Properties

CAS No. |

612065-09-5 |

|---|---|

Molecular Formula |

C15H13F3N2O |

Molecular Weight |

294.27 g/mol |

IUPAC Name |

6-[2-(trifluoromethyl)anilino]-2,3-dihydro-1H-indolizin-5-one |

InChI |

InChI=1S/C15H13F3N2O/c16-15(17,18)11-5-1-2-6-12(11)19-13-8-7-10-4-3-9-20(10)14(13)21/h1-2,5-8,19H,3-4,9H2 |

InChI Key |

DAUYJZLGAKQLHV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=C(C(=O)N2C1)NC3=CC=CC=C3C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves multi-step organic reactions. One common method includes the reaction of 2-trifluoromethylaniline with an appropriate indolizinone precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques ensures the consistent production of high-quality 6-(2-Trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one.

Chemical Reactions Analysis

Types of Reactions

6-(2-Trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Antiviral Activity

Preliminary studies suggest that derivatives of indolizinones, including 6-(2-Trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one, exhibit significant antiviral properties. For instance, related compounds have shown promising activity against viruses like SARS-CoV-2 and H1N1, indicating potential applications in antiviral drug design .

Anticancer Potential

Research indicates that compounds with similar structural motifs may possess anticancer properties. Investigations into the structure-activity relationship (SAR) of indolizinone derivatives have revealed that modifications can lead to enhanced cytotoxicity against various cancer cell lines . The trifluoromethyl group may play a crucial role in mediating these effects.

Antimicrobial Activity

The antimicrobial properties of related compounds have been extensively documented. For example, studies have shown that certain indolizinone derivatives exhibit activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that 6-(2-Trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one could be explored for similar applications .

Synthesis Pathways

The synthesis of 6-(2-Trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one can be achieved through various synthetic methodologies, including cyclization reactions that form the indolizinone core. These pathways are critical for producing the compound in sufficient yields for research and application purposes.

Structural Analogues

The exploration of structural analogues has provided insights into the reactivity and biological activity of related compounds. For instance, compounds such as 6-(Trifluoromethyl)-1-indanone and 5-(Trifluoromethyl)-1H-pyrazole share similar features and have been investigated for their unique properties and potential applications in drug development.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-(2-Trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 6-(2-Trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one with similar indolizinone derivatives:

Notes:

- Lipophilicity : The trifluoromethyl group in the target compound likely increases LogP compared to the hydroxy analog , aligning it closer to the benzenesulfonyl derivative (LogP 3.92) .

- Polar Surface Area (PSA): The target compound’s PSA is expected to be lower than the pyridinylamino-benzenesulfonyl analog (89.44 Ų) due to the absence of sulfonyl groups .

- Synthetic Utility: Bromo-substituted indolizinones (e.g., 6-bromo analog) serve as intermediates for further functionalization, suggesting the trifluoromethylphenylamino group could be introduced via Buchwald-Hartwig coupling .

Biological Activity

6-(2-Trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H13F3N2O

- Molecular Weight : 294.27 g/mol

- CAS Number : 612065-28-8

The biological activity of 6-(2-Trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and interact with intracellular targets.

Anticancer Properties

Recent studies have evaluated the compound's anticancer effects. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The following table summarizes key findings from various studies:

Antimicrobial Activity

In addition to anticancer effects, the compound has exhibited antimicrobial properties against various pathogens. The following table outlines its effectiveness against selected bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

- In Vivo Studies : A study conducted on mice demonstrated that administration of 6-(2-Trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

- Synergistic Effects : Another case study investigated the synergistic effects of this compound with conventional chemotherapeutics. Results indicated enhanced efficacy when combined with doxorubicin, suggesting a potential for combination therapy in clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.